![molecular formula C10H12O B14475587 [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol CAS No. 68533-29-9](/img/structure/B14475587.png)
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is part of the indane family, which is characterized by a fused benzene and cyclopentane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol typically involves the reduction of the corresponding ketone, [(1S)-2,3-Dihydro-1H-inden-1-one]. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using Pd/C.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: [(1S)-2,3-Dihydro-1H-inden-1-yl]methanal or [(1S)-2,3-Dihydro-1H-inden-1-yl]methanoic acid.
Reduction: [(1S)-2,3-Dihydro-1H-inden-1-yl]methane.
Substitution: [(1S)-2,3-Dihydro-1H-inden-1-yl]methyl chloride or bromide.
Applications De Recherche Scientifique
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The indane structure may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Comparaison Avec Des Composés Similaires
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can be compared with other similar compounds, such as:
Indan-1-ol: Similar structure but lacks the chiral center.
2,3-Dihydro-1H-inden-1-yl]methanol: Similar structure but different stereochemistry.
Indane-1,3-dione: Contains a similar indane ring system but with different functional groups.
The uniqueness of this compound lies in its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity.
Propriétés
Numéro CAS |
68533-29-9 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
[(1S)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
Clé InChI |
GJZQCDPVYVQVBP-SECBINFHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]1CO |
SMILES canonique |
C1CC2=CC=CC=C2C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



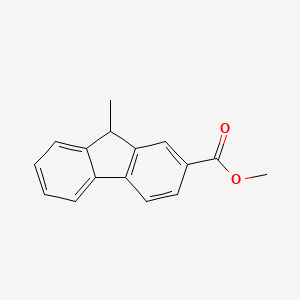
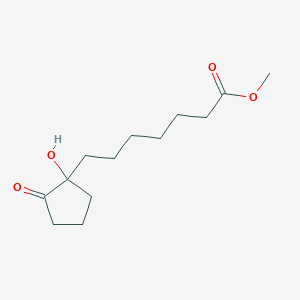
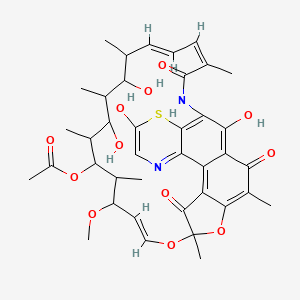
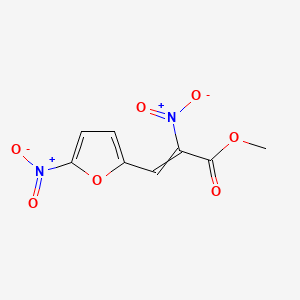
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
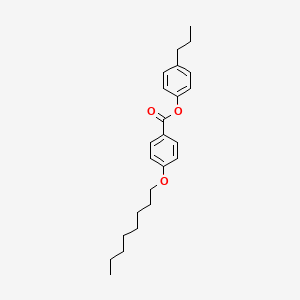
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
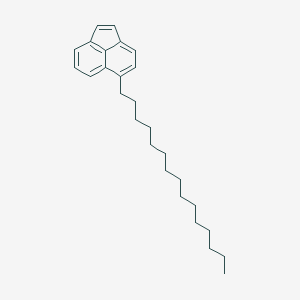
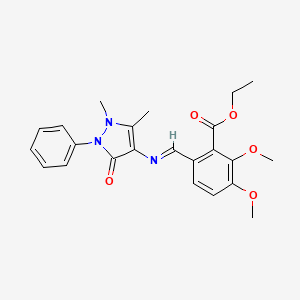
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

